N4-Phenylpyridine-3,4-diamine
Overview
Description
N4-Phenylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Structural Analysis
N4-Phenylpyridine-3,4-diamine derivatives have been studied for their spectroscopic properties and crystal structures. For instance, novel anyles of 4-benzolylpyridine were synthesized and their structures elucidated using various spectroscopic methods. Quantum chemical calculations were employed to understand their electronic structures and vibrational data (Kolev et al., 2009).
Phosphorescent Sensors
Rhenium(I) polypyridine complexes, functionalized with a diaminoaromatic moiety, have been developed as phosphorescent sensors for nitric oxide (NO). The introduction of the diaminoaromatic moiety in these complexes enabled them to act as efficient sensors (Choi et al., 2013).
Enhancement of Electronic Coupling
In the context of redox-active diamine ligands, studies have shown that electronic coupling can be enhanced through chelation with certain metals. For example, 4,4'-bis(di-p-anisylamino)-2,2'-bipyridine, when chelated with Ru(bpy)2, displayed significant electronic coupling, suggesting a metal-mediated electron transfer mechanism (Nie et al., 2015).
Polymer Synthesis and Properties
This compound derivatives have been used in the synthesis of polymers. For example, a series of polyimides with triphenylpyridine moieties were prepared from a newly synthesized diamine monomer. These polyimides demonstrated excellent solubility and thermal stability, making them potentially useful for high-performance materials (Gu et al., 2015).
Luminescent Properties
The luminescent properties of certain complexes, such as cyclometalated Pt(II) complexes with diaminoaromatic moieties, have been studied. These complexes showed potential for various applications due to their unique luminescent characteristics (Ionescu et al., 2017).
Synthesis of Derivatives and Functionalization
Research has also focused on the synthesis of derivatives of this compound and their functionalization for various applications. For instance, efficient methods were developed for the selective synthesis of polyamine derivatives, which could have applications in materials science and chemistry (Jentgens et al., 1997).
Oxygen Sensing Applications
Diamine ligands with specific structures have beenused in the development of sensors for molecular oxygen. For example, a study synthesized a novel diamine ligand with long alkyl chain arms, aiming to create an optical sensor immune to surrounding interferences. This development indicated the potential of such complexes in oxygen detection applications (Xu & Xiao, 2012).
Catalysis and Chemical Reactions
Cobalt(III) complexes based on diamine ligands have been developed for catalyzing the coupling of epoxides with carbon dioxide, showcasing the application of these complexes in catalysis and environmental chemistry (Adolph et al., 2015).
Intracellular Nitric Oxide Sensing
Iridium(III) bipyridyl–phenylenediamine complexes have been synthesized and characterized for their use in intracellular nitric oxide sensing. These complexes displayed specific phosphorescent behavior in response to nitric oxide, indicating their utility in biological and medical applications (Law et al., 2014).
Photophysical Properties and Emission Studies
The study of complexes with 2-phenylpyridine ligands and their photophysical properties has been a topic of interest. These complexes have shown potential in light-emitting applications due to their unique emission characteristics (Niedermair et al., 2008).
Mechanism of Action
Target of Action
N4-Phenylpyridine-3,4-diamine is a complex compound that has been used in the synthesis of various metal-organic frameworks . .
Mode of Action
It’s possible that the compound interacts with its targets through the formation of metal-organic frameworks
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s role in the synthesis of metal-organic frameworks suggests it may interact with metal ions and other organic compounds
Result of Action
The compound’s role in the synthesis of metal-organic frameworks suggests it may influence the structure and properties of these frameworks
Properties
IUPAC Name |
4-N-phenylpyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVDAATDDOHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442035 | |
Record name | N4-Phenylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35826-31-4 | |
Record name | N4-Phenylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-N-phenylpyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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